molecular formula C9H7ClN2S B6163284 4-chloro-N-phenyl-1,3-thiazol-2-amine CAS No. 912969-54-1

4-chloro-N-phenyl-1,3-thiazol-2-amine

Cat. No.: B6163284
CAS No.: 912969-54-1
M. Wt: 210.7
InChI Key:
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Description

4-chloro-N-phenyl-1,3-thiazol-2-amine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including drugs with antimicrobial, antifungal, antiviral, and anticancer properties . The compound features a thiazole ring substituted with a chlorine atom at the 4-position and a phenyl group at the N-position.

Preparation Methods

The synthesis of 4-chloro-N-phenyl-1,3-thiazol-2-amine typically involves the reaction of 4-chlorothiocarbanilide with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

4-chloro-N-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-chloro-N-phenyl-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .

Comparison with Similar Compounds

4-chloro-N-phenyl-1,3-thiazol-2-amine can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.

Properties

CAS No.

912969-54-1

Molecular Formula

C9H7ClN2S

Molecular Weight

210.7

Purity

95

Origin of Product

United States

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